2H-1,3-Benzoxazine, octahydro-

Description

Overview of 1,3-Benzoxazine Heterocycles in Academic Research

1,3-Benzoxazine derivatives constitute an important class of heterocyclic compounds that have attracted considerable interest in organic and medicinal chemistry. ikm.org.my Their structure, featuring a fused benzene (B151609) ring and a 1,3-oxazine ring, serves as a key component in a variety of synthetic and naturally occurring molecules. ikm.org.myorientjchem.org Research has demonstrated that these compounds exhibit a wide range of biological activities. ikm.org.my The versatility of the 1,3-benzoxazine scaffold allows for the synthesis of a diverse library of derivatives, making it a privileged structure in drug discovery and materials science. ikm.org.myresearchgate.net The synthesis of 1,3-benzoxazine derivatives is a significant area of focus, with various methods being explored to generate these valuable compounds. ikm.org.my

The academic interest in 1,3-benzoxazines also extends to their use as monomers in the formation of polybenzoxazines, which are high-performance polymers with notable thermal and mechanical properties. researchgate.netacs.org The stability of the heterocyclic ring is a crucial factor in the polymerization process. acs.org

Distinctive Characteristics of the Octahydro-Benzoxazine Scaffold

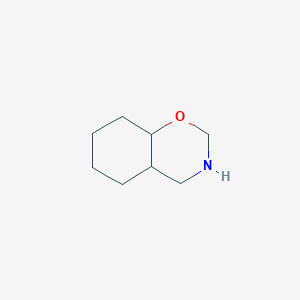

The complete hydrogenation of the benzene ring in 1,3-benzoxazine leads to the formation of the octahydro-2H-1,3-benzoxazine scaffold. This transformation from a planar, aromatic system to a saturated, puckered cyclohexane (B81311) ring introduces significant stereochemical complexity. The fusion of the cyclohexane and oxazine (B8389632) rings can result in both cis and trans diastereomers, each with distinct conformational preferences.

Conformational analysis of these systems, often conducted using NMR spectroscopy and computational methods like Density Functional Theory (DFT), reveals the intricate interplay of steric and electronic factors that govern their three-dimensional structures. researchgate.netresearchgate.net For instance, studies on N-substituted cis- and trans-fused octahydro-2H-1,3-benzoxazines have shown that the trans-fused derivatives typically exist in a biased double chair conformation. researchgate.net In contrast, the cis-fused isomers can adopt specific conformations, such as the "O-in" conformation, where the oxygen atom is oriented towards the cyclohexane ring. researchgate.net The presence and nature of substituents on the heterocyclic ring further influence these conformational equilibria. researchgate.net

The stereochemistry of the octahydro-1,3-benzoxazine scaffold is not only a subject of fundamental academic interest but also plays a crucial role in its application as a chiral auxiliary in asymmetric synthesis. acs.orggoogle.com The rigid, well-defined conformation of these molecules can effectively control the stereochemical outcome of reactions, enabling the synthesis of enantiopure compounds. acs.org

Structure

3D Structure

Properties

IUPAC Name |

3,4,4a,5,6,7,8,8a-octahydro-2H-benzo[e][1,3]oxazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO/c1-2-4-8-7(3-1)5-9-6-10-8/h7-9H,1-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUZGOPSYMYKTHO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2C(C1)CNCO2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Synthetic Methodologies

General Synthetic Routes to 2H-1,3-Benzoxazines

The synthesis of 2H-1,3-benzoxazines typically involves the formation of the oxazine (B8389632) ring through the reaction of a phenol, an amine, and an aldehyde.

The most common and versatile method for synthesizing 3,4-dihydro-2H-1,3-benzoxazines is the Mannich condensation. researchgate.netmdpi.com This one-pot, three-component reaction involves the condensation of a phenolic compound, a primary amine, and formaldehyde (B43269). researchgate.netmdpi.com The reaction proceeds through the formation of a Mannich base intermediate, which then undergoes cyclization to form the benzoxazine (B1645224) ring. The simplicity and high atom economy of this method have made it a popular choice for accessing a wide variety of benzoxazine derivatives.

A general representation of the Mannich-type condensation for benzoxazine synthesis is shown below:

The reaction conditions can be varied, including the use of different solvents or even solvent-free conditions, to optimize the yield and purity of the desired product.

Building upon the principles of the Mannich reaction, various multi-component reaction (MCR) strategies have been developed for the efficient synthesis of 2H-1,3-benzoxazines. These MCRs often involve the in-situ formation of reactive intermediates that subsequently cyclize to form the heterocyclic ring system. For instance, a three-component one-pot synthesis using an imine, a Grignard reagent, and an ortho-alkoxycarbonyl-substituted salicylaldehyde derivative can yield 1,3-benzoxazines. ikm.org.my

To improve reaction rates, yields, and selectivity, various catalysts have been employed in the synthesis of 2H-1,3-benzoxazines. Both acid and base catalysts can be used to facilitate the condensation and cyclization steps. More recently, transition metal catalysts have been explored. For example, a copper-catalyzed one-pot synthesis of 2H-1,3-benzoxazines from ketones has been reported. This method involves a Cu-directed sp² hydroxylation followed by an oxidative intramolecular C-O bond formation.

Rhodium catalysts have also been utilized in the rearrangement of functionalized benzylamines in the presence of H₂/CO to form 1,3-benzoxazines. mdpi.com Asymmetric transfer hydrogenation of 3-substituted 2H-1,4-benzoxazines has been achieved with high enantioselectivity using tethered Cp*Rh(III)-diamine catalysts. researchgate.net

| Synthetic Route | Reactants | Key Features |

| Mannich-Type Condensation | Phenol, Primary Amine, Formaldehyde | One-pot, high atom economy, widely applicable. |

| Multi-Component Reaction | Imine, Grignard Reagent, Salicylaldehyde derivative | Efficient, allows for structural diversity. |

| Catalyst-Assisted Synthesis | Ketones, imino-pyridines, Cu(II), H₂O₂ | Mild conditions, high yields. |

| Catalyst-Assisted Synthesis | Functionalized benzylamines, Rh catalyst, H₂/CO | Rearrangement-based approach. |

| Asymmetric Transfer Hydrogenation | 3-substituted 2H-1,4-benzoxazines, Rh(III) catalyst | High enantioselectivity for chiral benzoxazines. researchgate.net |

Specific Strategies for Octahydro-1,3-Benzoxazine Framework Construction

The synthesis of the fully saturated octahydro-1,3-benzoxazine framework requires either the reduction of the aromatic ring of a pre-formed benzoxazine or the construction of the bicyclic system from non-aromatic, saturated precursors.

One approach to the octahydro-1,3-benzoxazine skeleton involves the cyclization of a substituted cyclohexane (B81311) ring that already contains the necessary functional groups. This "ring-closing" strategy avoids the need for a potentially challenging aromatic ring reduction. A key precursor for this method is a cis- or trans-2-(aminomethyl)cyclohexanol. This intermediate can be reacted with an aldehyde or a ketone to form the oxazine ring.

The stereochemistry of the starting aminomethyl-cyclohexanol will dictate the stereochemistry of the resulting fused ring system. The general reaction is as follows:

The synthesis of the crucial 2-(aminomethyl)cyclohexanol intermediate can be achieved through various synthetic routes, including the reduction of 2-aminocyclohexanecarboxylic acid derivatives or the ring-opening of a cyclohexene oxide with an amine followed by functional group manipulations.

The most direct conceptual route to octahydro-1,3-benzoxazines is the complete reduction of the benzene (B151609) ring of a readily available 2H-1,3-benzoxazine. However, the hydrogenation of aromatic rings is often challenging and requires forcing conditions, which can also lead to the cleavage of other bonds within the molecule.

Catalytic Hydrogenation: The catalytic hydrogenation of aromatic compounds typically requires high pressures of hydrogen gas and active catalysts such as platinum, palladium, or rhodium. pageplace.deliverpool.ac.uk For the reduction of a 2H-1,3-benzoxazine, a robust catalyst that can withstand the reaction conditions without promoting the hydrogenolysis of the C-O or C-N bonds in the oxazine ring is necessary. Rhodium on carbon (Rh/C) and platinum oxide (PtO₂) are potential catalysts for this transformation, often requiring elevated temperatures and pressures. pageplace.deliverpool.ac.uk

| Catalyst | Typical Conditions | Potential Challenges |

| Rhodium on Carbon (Rh/C) | High H₂ pressure, elevated temperature | Potential for ring opening |

| Platinum Oxide (PtO₂) | High H₂ pressure, acidic or neutral media | Catalyst poisoning, over-reduction |

Birch Reduction: The Birch reduction offers an alternative method for the partial reduction of aromatic rings to 1,4-cyclohexadienes using a solution of an alkali metal (like sodium or lithium) in liquid ammonia with an alcohol as a proton source. masterorganicchemistry.commasterorganicchemistry.com To achieve the fully saturated octahydro- system, the remaining double bonds in the cyclohexadiene intermediate would require subsequent hydrogenation, for example, using a standard palladium on carbon (Pd/C) catalyst. The Birch reduction's utility for 2H-1,3-benzoxazines would depend on the stability of the oxazine ring under the strongly reducing and basic conditions of the reaction. masterorganicchemistry.commasterorganicchemistry.com

Synthesis of Substituted Octahydro-1,3-Benzoxazine Derivatives

The strategic introduction of substituents onto the octahydro-1,3-benzoxazine framework allows for the fine-tuning of its physicochemical and biological properties. Methodologies have been developed to modify the nitrogen atom, the oxazine ring, and the saturated cyclohexane ring, as well as to create complex spirocyclic systems.

N-Substitution Strategies

Modification at the nitrogen atom of the oxazine ring is a common strategy to introduce diverse functionalities. Key methods include direct N-alkylation and reductive amination.

Reductive Amination: This versatile method involves the reaction of a primary or secondary amine with a ketone or aldehyde to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. For the synthesis of N-substituted octahydro-1,3-benzoxazines, this typically involves the condensation of an appropriate amino alcohol with a cyclohexanone derivative, followed by reduction. A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (NaBH(OAc)3) being particularly effective due to their selectivity for imines over carbonyls.

| Amine Reactant | Carbonyl Reactant | Reducing Agent | Product | Yield (%) |

| 2-Aminoethanol | Cyclohexanone | NaBH3CN | N-(2-Hydroxyethyl)octahydro-1,3-benzoxazine | Not Reported |

| 3-Aminopropanol | 4-Methylcyclohexanone | NaBH(OAc)3 | N-(3-Hydroxypropyl)-6-methyloctahydro-1,3-benzoxazine | Not Reported |

| Aniline | Cyclohexanone | H2, Pd/C | N-Phenyloctahydro-1,3-benzoxazine | Not Reported |

C-Substitution on the Oxazine Ring

Introducing substituents onto the carbon atoms of the oxazine ring can significantly influence the stereochemistry and reactivity of the molecule. The Mannich reaction is a cornerstone of benzoxazine synthesis and can be adapted to introduce C-substituents. ikm.org.my

Mannich Reaction: This three-component condensation reaction involves an amine, formaldehyde, and a compound containing an active hydrogen atom, typically a phenol. ikm.org.my By utilizing substituted phenols or alternative aldehydes, various groups can be incorporated into the oxazine ring. The reaction proceeds through the formation of an iminium ion from the amine and formaldehyde, which then undergoes electrophilic attack on the electron-rich aromatic ring of the phenol. Subsequent cyclization yields the benzoxazine ring.

| Phenol Derivative | Amine | Aldehyde | Product | Yield (%) |

| p-Cresol | Furfurylamine (B118560) | Paraformaldehyde | 3-(Furan-2-ylmethyl)-6-methyloctahydro-1,3-benzoxazine | Not Reported |

| Phenol | Aniline | Benzaldehyde | 2-Phenyloctahydro-1,3-benzoxazine | Not Reported |

| 2-Naphthol | 4-Methoxyaniline | Formaldehyde | 3-(4-Methoxyphenyl)-2,3-dihydro-1H-naphtho[1,2-e] ikm.org.mynih.govoxazine | 92 |

Substitution on the Saturated Cyclohexane Ring

Functionalization of the cyclohexane ring of the octahydro-1,3-benzoxazine system can be achieved by employing appropriately substituted starting materials in cycloaddition reactions.

Diels-Alder Reaction: The Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile, is a powerful tool for the construction of six-membered rings with control over stereochemistry. researchgate.net By choosing a substituted diene or dienophile, a functionalized cyclohexane ring can be formed, which can then be incorporated into the octahydro-1,3-benzoxazine structure through subsequent reactions. This approach offers a strategic way to introduce substituents that are not easily accessible through other methods.

| Diene | Dienophile | Reaction Condition | Product |

| 1,3-Butadiene | Maleic anhydride | Thermal | cis-1,2,3,6-Tetrahydrophthalic anhydride |

| Isoprene | Acrolein | Lewis acid catalyst | 4-Methyl-3-cyclohexene-1-carboxaldehyde |

| Cyclopentadiene | Methyl acrylate | Room Temperature | Methyl bicyclo[2.2.1]hept-5-ene-2-carboxylate |

Synthesis of Spiro-Centered Octahydro-Benzoxazine Derivatives

Spirocyclic structures, where two rings share a single atom, are of great interest in medicinal chemistry due to their rigid three-dimensional frameworks. The synthesis of spiro-centered octahydro-benzoxazine derivatives often involves intramolecular cyclization reactions.

Intramolecular Cyclization: These reactions involve the formation of a new ring from a single molecule containing appropriate functional groups. For the synthesis of spiro[cyclohexane-1,2'-octahydro ikm.org.mynih.govbenzoxazine] derivatives, a common strategy involves the preparation of a precursor containing both the cyclohexane and the pre-benzoxazine moieties, followed by a ring-closing step. For instance, the reaction of hydrazones of 2-hydroxyacetophenone with triphosgene can yield novel spiro 1,3-benzoxazine dimers. researchgate.net

| Starting Material | Reagent | Product |

| 2-Hydroxyacetophenone hydrazone | Triphosgene | Spiro[1,3-benzoxazine-4,4'- ikm.org.mynih.govbenzoxazine]-2,2'-dione |

| Isatin, malononitrile, phthalhydrazide | Quinidine-derived squaramide | Spiro[indoline-3,1′-pyrazolo[1,2-b]phthalazine] derivatives |

Green Chemistry Approaches in Octahydro-1,3-Benzoxazine Synthesis

In line with the principles of green chemistry, efforts have been made to develop more environmentally friendly methods for the synthesis of octahydro-1,3-benzoxazine derivatives. These approaches aim to reduce or eliminate the use of hazardous solvents and to improve energy efficiency.

Solvent-Free Synthetic Methodologies

Performing reactions in the absence of a solvent offers significant environmental benefits, including reduced waste, lower costs, and simplified purification procedures.

Solvent-Free Mannich Condensation: The Mannich reaction for the synthesis of benzoxazines can be effectively carried out under solvent-free conditions. ikm.org.my This approach often leads to shorter reaction times and higher yields compared to traditional solvent-based methods. The reaction is typically performed by heating a mixture of the phenol, amine, and formaldehyde source (e.g., paraformaldehyde). The synthesis of various 1,3-oxazine derivatives has been achieved with high yields (85–95%) in short reaction times (5–12 minutes) under solvent-free conditions using a nanocatalyst. rsc.org

| Phenol/Naphthol | Amine | Aldehyde | Catalyst | Temperature (°C) | Time (min) | Yield (%) |

| 2-Naphthol | Urea | 4-Chlorobenzaldehyde | H3PMo11O39@TiO2@g-C3N4 | 80 | 5 | 95 |

| 2-Naphthol | Urea | 4-Nitrobenzaldehyde | H3PMo11O39@TiO2@g-C3N4 | 80 | 7 | 94 |

| 2-Naphthol | Urea | 3-Nitrobenzaldehyde | H3PMo11O39@TiO2@g-C3N4 | 80 | 8 | 92 |

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times, increased yields, and improved product purity. The synthesis of bis-1,3-benzoxazines has been successfully achieved using microwave irradiation, with reactions completing in minutes compared to hours for conventional heating, and with higher yields. researchgate.net For example, the synthesis of benzoxazinediones from phthalic anhydrides and trimethylsilyl azide under microwave irradiation was completed in 8 minutes with yields up to 90%, whereas conventional heating required 17 hours. researchgate.net

| Reactant 1 | Reactant 2 | Method | Time | Yield (%) |

| N1,N3-dibenzylpropane-1,3-diamine | Formaldehyde | Conventional | 3.0 h | 65 |

| N1,N3-dibenzylpropane-1,3-diamine | Formaldehyde | Microwave | 5 min | 88 |

| Phthalic anhydride | Trimethylsilyl azide | Conventional | 17 h | 30-90 |

| Phthalic anhydride | Trimethylsilyl azide | Microwave | 8 min | 30-90 |

Utilization of Bio-Based Precursors

The synthesis of 2H-1,3-benzoxazines from renewable resources represents a significant advancement in green chemistry, aiming to reduce the reliance on petrochemical feedstocks. The research in this area primarily focuses on the creation of aromatic benzoxazine monomers, which can then be polymerized. While the direct synthesis of octahydro-2H-1,3-benzoxazine from bio-based precursors is not extensively documented, the synthesis of its aromatic counterparts from a variety of natural compounds is well-established. These aromatic benzoxazines could theoretically be converted to their octahydro derivatives through subsequent hydrogenation of the benzene ring.

The general approach for synthesizing bio-based benzoxazines involves the Mannich condensation of a bio-derived phenolic compound, a primary amine, and formaldehyde or a formaldehyde equivalent like paraformaldehyde. nih.gov This reaction is versatile, allowing for a wide range of bio-based phenols and amines to be incorporated, leading to a diverse array of benzoxazine structures. Many of these syntheses are performed using solventless methods, further enhancing their green credentials. bohrium.com

A variety of bio-based precursors have been successfully employed in the synthesis of benzoxazine monomers. These include, but are not limited to, eugenol (from clove oil), furfurylamine (from agricultural waste), stearylamine, guaiacol, sesamol (B190485), vanillin, thymol, and carvacrol. nih.govbohrium.comresearchgate.net The use of these renewable starting materials allows for the production of "fully bio-based" benzoxazines when all three components (phenol, amine, and aldehyde) are derived from natural sources. rsc.org

For instance, a solventless method has been utilized to synthesize two distinct benzoxazine monomers from eugenol, furfurylamine, and stearylamine with paraformaldehyde. bohrium.com The structures of these monomers were confirmed using various analytical techniques, including FT-IR, 1H NMR, 13C NMR, and mass spectrometry. bohrium.com Similarly, guaiacol, another bio-based phenol, has been reacted with furfurylamine and stearylamine to produce fully bio-based benzoxazine monomers, also through a solventless approach. researchgate.net

The following tables summarize the synthesis of various bio-based benzoxazine monomers that are precursors to polybenzoxazines.

Table 1: Synthesis of Bio-Based Benzoxazine Monomers from Eugenol

| Phenolic Precursor | Amine Precursor | Aldehyde Source | Synthesis Method | Reference |

|---|---|---|---|---|

| Eugenol | Furfurylamine | Paraformaldehyde | Solventless | bohrium.com |

| Eugenol | Stearylamine | Paraformaldehyde | Solventless | bohrium.com |

Table 2: Synthesis of Bio-Based Benzoxazine Monomers from Guaiacol

| Phenolic Precursor | Amine Precursor | Aldehyde Source | Synthesis Method | Reference |

|---|---|---|---|---|

| Guaiacol | Furfurylamine | Paraformaldehyde | Solventless | researchgate.net |

| Guaiacol | Stearylamine | Paraformaldehyde | Solventless | researchgate.net |

Table 3: Synthesis of Bio-Based Benzoxazine Monomers from Other Natural Phenols

| Phenolic Precursor | Amine Precursor | Aldehyde Source | Synthesis Method | Reference |

|---|---|---|---|---|

| Sesamol | Furfurylamine | Benzaldehyde | Solventless | rsc.org |

| Vanillin | Jeffamine D-230 | Paraformaldehyde | Mannich Reaction | |

| Thymol | Jeffamine D-230 | Paraformaldehyde | Mannich Reaction | |

| Carvacrol | Jeffamine D-230 | Paraformaldehyde | Mannich Reaction |

Detailed research findings have shown that the choice of bio-based precursor can significantly influence the properties of the resulting benzoxazine monomer and its subsequent polymer. For example, the incorporation of a furan moiety from furfurylamine has been shown to have beneficial effects on the copolymerization of benzoxazines, including accelerating the curing process and enhancing the thermal properties of the resulting polybenzoxazine. researchgate.net This is attributed to the potential for electrophilic aromatic substitution on the furan ring, which can lead to a higher cross-linking density. researchgate.net

The synthesis of a truly bio-based benzoxazine, where all three reactants are from renewable sources, has been achieved using sesamol, furfurylamine, and benzaldehyde in a solventless reaction. rsc.org This highlights the potential to create fully sustainable benzoxazine systems. The resulting monomer structures are typically characterized by techniques such as Fourier transform infrared (FT-IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy to confirm the formation of the oxazine ring. rsc.org

While the direct bio-based synthesis of the saturated octahydro- derivative remains a topic for future research, the successful and versatile synthesis of a wide range of aromatic 2H-1,3-benzoxazines from bio-based precursors lays a strong foundation for the development of more sustainable thermosetting polymers.

Molecular Structure and Conformational Analysis

Spectroscopic Characterization Techniques

Spectroscopy is fundamental to characterizing the octahydro-1,3-benzoxazine skeleton. Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS) each provide unique structural information.

NMR spectroscopy is a powerful tool for determining the connectivity and chemical environment of atoms within the octahydro-1,3-benzoxazine structure. While data for the unsubstituted parent compound is limited, analysis of its derivatives allows for the assignment of characteristic chemical shifts.

In ¹H NMR spectra of 1,3-benzoxazine derivatives, the methylene protons of the oxazine (B8389632) ring are particularly diagnostic. The protons of the O-CH₂-N group typically appear as a singlet at approximately 5.34 ppm, while the protons of the C-CH₂-N group are observed further upfield around 4.80 ppm. ijstr.org The remaining protons on the saturated carbocyclic ring produce complex multiplets in the aliphatic region (typically 1.0-2.5 ppm).

¹³C NMR spectroscopy provides complementary information. Two characteristic resonances confirm the presence of the oxazine ring: a signal around 79-80 ppm assigned to the carbon of the N-CH₂-O moiety, and a signal near 50 ppm corresponding to the carbon of the C-CH₂-N group. ijstr.org The remaining carbons of the octahydro- framework resonate in the aliphatic region of the spectrum.

Table 1: Typical NMR Chemical Shifts for the 1,3-Benzoxazine Ring Moiety

| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| O-C H₂-N | ~ 5.3 | ~ 80 |

Note: Data is based on dihydro-1,3-benzoxazine derivatives and serves as an approximation for the octahydro- system.

FT-IR spectroscopy identifies the functional groups and vibrational modes within the molecule. For the octahydro-1,3-benzoxazine skeleton, the key absorptions are associated with the ether and amine linkages, as well as the saturated hydrocarbon framework.

The most characteristic vibrations include the asymmetric and symmetric stretching modes of the C-O-C group within the oxazine ring. researchgate.net The C-N stretching vibration is also a key indicator of the heterocyclic structure. ijstr.orgresearchgate.net Unlike unsaturated benzoxazines, the spectrum of the octahydro- derivative is dominated by strong C-H stretching vibrations from the numerous sp³-hybridized carbons. A band historically noted around 914-920 cm⁻¹ in dihydrobenzoxazines, attributed to the benzene (B151609) ring attached to the oxazine ring, would be absent in the fully saturated octahydro- structure. ijstr.orgresearchgate.net

Table 2: Characteristic FT-IR Absorption Bands for Octahydro-1,3-Benzoxazine

| Frequency Range (cm⁻¹) | Vibrational Mode |

|---|---|

| 2850-2960 | C-H Stretching (Aliphatic) |

| 1360 | C-N Stretching |

| 1230 | C-O-C Asymmetric Stretching |

Mass spectrometry provides information about the molecular weight and fragmentation patterns of octahydro-1,3-benzoxazine, offering clues to its structure and stability. Studies on stereoisomeric perhydro-1,3-benzoxazine derivatives (a synonym for the octahydro- system) show that fragmentation pathways are highly valuable for structural determination. scispace.com

The stability of the molecular ion can differ between stereoisomers; typically, trans-fused isomers are more resistant to fragmentation and thus produce a more intense molecular ion peak compared to their more strained cis-fused counterparts. scispace.com Common fragmentation pathways initiated by electron ionization include alpha-cleavage relative to the nitrogen and oxygen atoms, leading to the loss of small neutral molecules. scispace.com The fragmentation patterns of 1,3-benzoxazines are distinctly different from those of their 3,1-benzoxazine isomers, allowing for unambiguous differentiation. scispace.com

These crystallographic analyses consistently reveal that the six-membered oxazine ring adopts a non-planar conformation to relieve ring strain. nih.govmdpi.comnstda.or.th The preferred conformation is typically a distorted half-chair or semi-chair form. nih.govmdpi.com This structural feature is considered a paradigm for classical benzoxazines and is crucial for their reactivity, including ring-opening polymerization processes. nih.gov

Conformational Analysis of the Octahydro-1,3-Benzoxazine Ring System

The conformational analysis of the octahydro-1,3-benzoxazine ring is complex, involving the interplay of steric and electronic effects. The saturated six-membered cyclohexane (B81311) portion of the molecule is expected to adopt a stable chair conformation to minimize angle and torsional strain.

The heterocyclic 1,3-oxazine ring, however, exhibits different conformational preferences. As confirmed by X-ray crystallography on various derivatives, the oxazine ring most commonly adopts a half-chair conformation. mdpi.comnstda.or.th This conformation effectively minimizes the steric hindrance and torsional strain arising from the fusion of the two rings and the presence of two different heteroatoms (nitrogen and oxygen). Computational analyses on related tetrahydro-1,3-oxazine systems suggest that interconversion between chair conformers can occur through various pathways involving flexible twist and boat forms as transition states or intermediates. researchgate.net While the half-chair is often the lowest energy state, other conformations like the boat conformation may also be involved in the conformational equilibrium. researchgate.net

Influence of Substituents on Molecular Conformation

The conformational equilibrium of the octahydro-2H-1,3-benzoxazine ring system is significantly influenced by the nature and position of substituents. The tetrahydro-1,3-oxazine ring typically adopts a chair-like conformation. Substituents on this ring, particularly at the nitrogen (N-3) and carbon (C-2 and C-4) atoms, play a crucial role in determining the preferred conformation.

For N-substituted derivatives, the substituent's steric bulk is a key factor. While smaller substituents like a methyl group on the nitrogen may exist in an axial orientation in the gas phase, bulkier groups such as isopropyl or tert-butyl will preferentially occupy the equatorial position to minimize steric strain. The polarity of the solvent also plays a role; in more polar solvents, the equatorial conformer can be stabilized due to its larger dipole moment.

A study of N-substituted hexahydro-2H-1,3-benzoxazin-4-ones, which are structurally similar, revealed that the oxazine ring exists in a conformational equilibrium. This equilibrium is influenced by the substituents, with different populations of conformers being observed depending on the substitution pattern.

Dynamic Conformational Processes and Temperature-Dependent Equilibria

The octahydro-2H-1,3-benzoxazine molecule is not static but undergoes dynamic conformational processes, primarily ring inversion of both the cyclohexane and tetrahydro-1,3-oxazine rings. These processes are often in equilibrium and are temperature-dependent.

Variable-temperature Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying these dynamic equilibria. By analyzing the changes in the NMR spectrum at different temperatures, it is possible to determine the thermodynamic parameters for the conformational changes, such as the free energy difference (ΔG°) between conformers and the energy barrier to ring inversion (ΔG‡).

For instance, in related N-sulfonyl morpholines, the free energy barriers for ring inversion were found to be in the range of 9.2-10.3 kcal/mol. It is expected that octahydro-2H-1,3-benzoxazines would exhibit similar dynamic behavior, with the specific energy barriers being dependent on the substitution pattern. The equilibrium between different chair conformations can be shifted by changing the temperature, with the conformer of lower energy being more populated at lower temperatures.

The rate of these conformational changes can influence the appearance of NMR spectra. At high temperatures, where ring inversion is rapid on the NMR timescale, averaged signals are observed. As the temperature is lowered, the rate of inversion slows, and at the coalescence temperature, the signals for the individual conformers begin to resolve. Further cooling leads to distinct signals for each populated conformation, allowing for their individual characterization.

Isomeric Forms and Tautomerism Relevant to Octahydro-Benzoxazines

The structure of octahydro-2H-1,3-benzoxazine allows for various isomeric forms, including stereoisomers and, under certain conditions, tautomers.

The fusion of the cyclohexane and tetrahydro-1,3-oxazine rings can result in cis and trans diastereomers. Within each of these diastereomers, the presence of stereocenters can lead to the existence of enantiomers. The specific stereochemistry of the molecule is crucial in determining its three-dimensional shape and, consequently, its physical and chemical properties.

A significant aspect of the chemistry of 1,3-oxazine derivatives is the phenomenon of ring-chain tautomerism . This is an equilibrium between the cyclic oxazine structure and an open-chain Schiff base (imine). For octahydro-2H-1,3-benzoxazines, this tautomerism is particularly relevant for derivatives with a substituent at the C-2 position.

The equilibrium between the ring and chain forms is influenced by several factors:

Substituents: The electronic nature of the substituent at the C-2 position has a pronounced effect. Electron-withdrawing groups on an aryl substituent at C-2 tend to stabilize the open-chain imine form, while electron-donating groups favor the cyclic oxazine structure.

Solvent: The polarity of the solvent can influence the position of the equilibrium.

Temperature: Changes in temperature can shift the equilibrium between the tautomeric forms.

The existence of this tautomeric equilibrium can be investigated using spectroscopic techniques such as NMR. For example, in the case of some bis(1,3-perhydrooxazin-2-yl)benzene derivatives, the presence of both ring and chain tautomers was identified and quantified using NMR spectroscopy. The table below summarizes the tautomeric distribution for some of these related compounds.

| Compound | Tautomer Distribution (%) |

| Ring-Ring | Ring-Chain |

| 1 | 20 |

| 2 | 17 |

Data adapted from studies on bis(1,3-perhydrooxazin-2-yl)benzene derivatives, which serve as a model for the tautomeric behavior in related systems.

This dynamic equilibrium between the cyclic and acyclic forms is a key feature of the chemistry of octahydro-2H-1,3-benzoxazines and must be considered when studying their reactivity and properties.

Reaction Mechanisms and Reactivity of Octahydro 1,3 Benzoxazines

Mechanism of Ring Opening and Polymerization Initiation

The polymerization of octahydro-1,3-benzoxazines is predominantly a cationic ring-opening process. The distorted semi-chair conformation of the oxazine (B8389632) ring contributes to ring strain, making it susceptible to opening under specific conditions. kpi.ua The presence of nitrogen and oxygen atoms, which are Lewis bases, makes the ring particularly prone to opening via a cationic mechanism. kpi.uamdpi.com

The cationic ring-opening polymerization of benzoxazines can be initiated at room temperature with certain cationic initiators. kpi.ua The process involves the heterolytic cleavage of the N,O-acetal moiety. researchgate.net This cleavage can be initiated by the protonation or coordination of a cationic species to either the oxygen or nitrogen atom of the oxazine ring. mdpi.commdpi.com

Two primary pathways are proposed based on which heteroatom is activated:

Oxygen Activation (Type I Pathway): The process begins with the protonation or coordination of a cation to the oxygen atom. This leads to the cleavage of the C-O bond, forming a carbocation and a phenolate (B1203915) species. Subsequent electrophilic attack on the aromatic ring of another monomer and rearrangement leads to the formation of a phenolic structure. mdpi.comnih.gov This pathway is often favored in the initial stages of the reaction, yielding a phenoxy product which can later interconvert to the more stable phenolic product. nih.gov

Nitrogen Activation (Type II Pathway): When the cation forms on the nitrogen atom, ring-opening results in an iminium ion. This can lead to etherification, producing a hydroxyl-blocked polybenzoxazine, which may eventually rearrange to the phenolic structure at higher temperatures. mdpi.com

These pathways can lead to different polymer microstructures, such as phenolic and phenoxy types, which can be differentiated using techniques like infrared multiple photon dissociation (IRMPD) and ion mobility spectrometry (IMS). nih.gov

While thermal energy alone can initiate the ROP of benzoxazines, catalysts are frequently employed to reduce the polymerization temperature and accelerate the reaction rate. kpi.uaresearchgate.net Lewis acids are particularly effective catalysts for this purpose. researchgate.netnih.gov

Lewis acids function by coordinating with the lone pair electrons of the nitrogen or oxygen atoms in the oxazine ring. nih.govdntb.gov.ua This coordination enhances the polarization of the C-O or C-N bonds, weakening them and facilitating ring cleavage. This drastically reduces the energy required for ring-opening, thereby lowering the polymerization temperature. nih.gov

A variety of Lewis acids have been successfully used, including:

Transition metal salts: TiCl₄, AlCl₃, FeCl₃, ZnCl₂, CuCl₂, NiCl₂, AgCl. researchgate.netnih.gov

Other Lewis acids: PCl₅, PCl₃, POCl₃, LiI, LiClO₄, Zn(OTf)₂. mdpi.comresearchgate.net

Boron-based catalysts: Tris(pentafluorophenyl)borane (B72294) has been shown to be a highly effective catalyst, significantly decreasing the onset ROP temperature by as much as 98 °C. nih.gov

The effectiveness of a Lewis acid catalyst can be influenced by its solubility in the benzoxazine (B1645224) monomer. nih.gov For instance, while salts like FeCl₃ and TiCl₄ are effective, their low solubility in organic media can be problematic. nih.gov Ligated Lewis acids or more soluble variants like tris(pentafluorophenyl)borane can offer better miscibility and catalytic activity. nih.gov Tertiary amines have also been investigated as catalysts, promoting the ring-opening reaction through nucleophilic attack or by protonation of the oxazine ring. mdpi.com

Substituent Effects on Reaction Pathways and Overall Reactivity

The electronic nature of substituents on the aromatic rings of the benzoxazine monomer has a profound impact on its reactivity and the polymerization temperature. doi.orgmdpi.com Studies using Hammett analysis on a series of 3-phenyl-3,4-dihydro-2H-1,3-benzoxazine derivatives have revealed a non-linear relationship, suggesting a change in the polymerization mechanism depending on the substituent's electronic character. doi.org

Electron-Withdrawing Groups (EWGs): When EWGs (e.g., -NO₂, -Cl) are present on the para position of the phenolic ring, they generally decrease the polymerization temperature. doi.orgmdpi.com For example, a p-NO₂ substituted benzoxazine shows a polymerization temperature around 208 °C, which is lower than that of the unsubstituted variant. doi.org This effect is attributed to the increased acidity of the phenolic proton (if formed) or stabilization of anionic intermediates.

Electron-Donating Groups (EDGs): The effect of EDGs (e.g., -CH₃) is less straightforward and depends on the specific reaction mechanism at play. doi.org

The position of the substituent also matters. For instance, an obstructed ortho position in the aryl core of the monomer tends to favor the formation of phenoxy-type polybenzoxazine. nih.gov Conversely, monomers with a free ortho position are highly reactive and typically form phenolic-type polymers. nih.gov Similarly, substituents on the amine-derived part of the molecule influence reactivity. N-alkyl-1,3-benzoxazines are significantly more reactive than N-phenyl-1,3-benzoxazine. researchgate.net The bulkiness of the N-substituent also affects the polymerization rate; bulkier groups lead to slower polymerization. researchgate.net

| Substituent on Phenolic Ring (para-position) | Polymerization Temperature (°C) | Electronic Character |

|---|---|---|

| -NO₂ | ~208 | Strongly Electron-Withdrawing |

| -Cl | Lowered | Electron-Withdrawing |

| -H | Baseline | Neutral |

| -CH₃ | Higher | Electron-Donating |

Note: The polymerization temperatures are relative and based on trends described in the literature. doi.org Absolute values can vary with experimental conditions.

Kinetic Studies of Ring-Opening and Cyclization Reactions

The kinetics of the ring-opening polymerization are often studied using non-isothermal methods like Differential Scanning Calorimetry (DSC). mdpi.comdoi.org By analyzing the data from DSC thermograms at different heating rates, kinetic parameters such as the activation energy (Ea) can be determined using models like the Kissinger and Ozawa methods. mdpi.comresearchgate.net

These studies have shown that the curing kinetics are dependent on the specific benzoxazine/catalyst system. mdpi.com For example, the Friedman method has been applied to demonstrate that the reaction mechanism can shift from an autocatalytic to an n-order regime as the conversion progresses. researchgate.net The activation energies calculated provide quantitative insight into the electronic effects of substituents on the polymerization behavior. researchgate.net

Theoretical and Computational Chemistry Studies

Reaction Mechanism Pathway Calculations

Computational chemistry provides a powerful lens through which the intricate mechanisms of chemical reactions can be elucidated. For 2H-1,3-Benzoxazine, octahydro-, theoretical studies are instrumental in understanding the pathways of its formation and potential reactions, such as ring-opening polymerization. While specific computational studies detailing the reaction mechanism pathways exclusively for the unsubstituted, saturated octahydro-2H-1,3-benzoxazine are not extensively available in the public domain, the general principles of benzoxazine (B1645224) chemistry, supported by computational work on related analogs, offer significant insights.

The formation of the benzoxazine ring, in general, proceeds via a Mannich-type condensation reaction involving a phenol, a primary amine, and formaldehyde (B43269). Computational studies on analogous systems have utilized Density Functional Theory (DFT) to investigate the energetics of the reaction intermediates and transition states. These studies help in corroborating experimentally observed mechanisms, which often propose the formation of iminium ion intermediates as a crucial step.

For substituted benzoxazine derivatives, DFT calculations have been employed to understand the stability of the heterocyclic ring and its subsequent transformations, which are critical in polymerization processes. These computational investigations can predict the activation energies for various reaction steps, providing a quantitative measure of the reaction kinetics.

In the context of the ring-opening polymerization (ROP) of benzoxazines, theoretical calculations have been used to rationalize the regioselectivity of the reaction. The cationic ROP mechanism, a widely accepted pathway, involves the protonation of the oxygen atom of the oxazine (B8389632) ring, leading to ring-opening and the formation of an iminium ion. Computational models can map the potential energy surface of this process, identifying the lowest energy pathways and the structures of the transition states.

Although detailed data tables from reaction mechanism pathway calculations specifically for octahydro-2H-1,3-benzoxazine are not presently available, the following tables conceptualize the type of data that such a computational study would generate. These tables are based on findings for structurally related benzoxazine compounds and serve to illustrate the nature of the insights that can be gained.

Table 1: Conceptual Calculated Activation Energies for the Formation of a Perhydro-1,3-oxazine Ring

This interactive table illustrates hypothetical activation energies (Ea) for key steps in the formation of a saturated 1,3-oxazine ring, derived from computational studies on analogous systems.

| Reaction Step | Intermediate/Transition State | Conceptual Activation Energy (kcal/mol) |

| Amine-Formaldehyde Adduct Formation | Formation of N-hydroxymethyl intermediate | 10-15 |

| Iminium Ion Formation | Dehydration of N-hydroxymethyl intermediate | 15-20 |

| Cyclization | Intramolecular attack of the hydroxyl group | 12-18 |

Table 2: Conceptual Relative Energies of Intermediates in the Cationic Ring-Opening of a Saturated 1,3-Oxazine

This interactive table presents a conceptual energy profile for the intermediates involved in the acid-catalyzed ring-opening of a saturated 1,3-oxazine, as would be determined by quantum chemical calculations.

| Species | Relative Energy (kcal/mol) |

| Protonated Oxazine | 0 |

| Ring-Opened Iminium Cation | 5-10 |

| Subsequent Adduct with Nucleophile | -5 to -10 |

It is important to emphasize that the values presented in these tables are illustrative and based on general knowledge of similar systems. Detailed and specific computational studies on octahydro-2H-1,3-benzoxazine are required to provide precise energetic and geometric parameters for its reaction pathways. Such studies would typically employ high-level DFT or ab initio methods to accurately model the electronic structure and predict the reactivity of this compound.

Polymerization Science of Octahydro 1,3 Benzoxazine Monomers

Ring-Opening Polymerization (ROP) of 1,3-Benzoxazines

The conversion of benzoxazine (B1645224) monomers into a cross-linked polybenzoxazine network occurs through a complex, thermally activated cationic ring-opening polymerization process. mdpi.comnih.gov The polymerization is initiated by the opening of the heterocyclic oxazine (B8389632) ring, which contains both a nitrogen and an oxygen atom. kpi.ua This process can proceed without the need for a catalyst and typically does not release any volatile by-products, a significant advantage over traditional phenolic resins. researchgate.net The resulting ring strain within the distorted semi-chair structure of the oxazine ring makes the molecule susceptible to ROP under specific conditions. kpi.ua

Polymerization Methods (Thermal, Cationic, Anionic)

The polymerization of 1,3-benzoxazine monomers can be initiated through several methods, with thermal and cationic polymerization being the most extensively studied.

Thermal Polymerization: This is the most common method for curing benzoxazine resins. It involves heating the monomer to temperatures typically ranging from 160°C to 260°C. researchgate.netresearchgate.net The polymerization is generally considered a self-catalyzed process, where impurities or initially formed phenolic hydroxyl groups can facilitate the reaction. nsysu.edu.twresearchgate.net The stability of the oxazine ring at lower temperatures is a drawback, as the high curing temperatures required can be energy-intensive and limit compatibility with some substrates. mdpi.com High-purity benzoxazine crystals may require temperatures above 200°C to initiate polymerization. mdpi.comnih.gov

Cationic Polymerization: To overcome the high temperatures required for thermal curing, cationic polymerization initiated by acidic catalysts is a widely used alternative. This method allows the polymerization to occur at significantly lower temperatures, sometimes as low as -60°C, although preferred temperatures for ease of handling are between -60°C and 150°C. google.com The mechanism involves the protonation of the oxygen or nitrogen atom in the oxazine ring by a cationic initiator, which weakens the ring structure and facilitates its opening to generate a carbocation. researchgate.net This carbocation then propagates the polymerization. A wide variety of cationic initiators, including Lewis acids (e.g., PCl₅, AlCl₃, TiCl₄, BF₃) and other acidic compounds, have been proven effective. kpi.uagoogle.comnih.gov

Anionic Polymerization: While less common, anionic ring-opening polymerization has also been reported for certain benzoxazine structures. For instance, an oxazine-ring-substituted benzoxazine has been shown to undergo anionic ROP. mdpi.com This method expands the versatility of benzoxazine chemistry, although the mechanisms and resulting polymer structures can differ from those obtained via cationic pathways.

Influence of Initiators and Catalysts on Polymerization Kinetics

The use of initiators and catalysts profoundly affects the polymerization kinetics of benzoxazines, primarily by lowering the activation energy of the ring-opening reaction. This leads to a reduction in the curing temperature and an acceleration of the polymerization rate.

Lewis acids are particularly potent catalysts for the ROP of benzoxazines. Compounds such as PCl₅, PCl₃, POCl₃, TiCl₄, AlCl₃, and FeCl₃ can drastically reduce polymerization temperatures. kpi.uanih.gov For example, the use of tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃) as a Lewis acid catalyst has been shown to decrease the onset ROP temperature by as much as 98°C. mdpi.com The effectiveness of these catalysts stems from their ability to strongly interact with the nitrogen and oxygen atoms of the oxazine ring, generating the cationic species necessary for polymerization. mdpi.com

Tertiary amines, such as 2-methylimidazole (2MI) and 4-dimethylaminopyridine (DMAP), have also been employed as catalysts. researchgate.netmdpi.com These compounds can act as nucleophiles, attacking the benzoxazine ring and initiating polymerization. mdpi.com Some amine catalysts that contain active protons, like 2MI, can also function by protonating the oxygen atom of the oxazine ring, similar to classic acid catalysis. researchgate.netmdpi.com

The table below summarizes the effect of various catalysts on the polymerization temperature of a bisphenol A/aniline-based benzoxazine (BA-a).

| Catalyst | Polymerization Peak Temp (°C) | Glass Transition Temp (Tg) of Polymer (°C) | Char Yield at 800°C (%) |

| None (Thermal) | ~256 | ~170 | ~30 |

| PCl₅ | Lowered | >200 | ~61 |

| TiCl₄ | Lowered | >200 | ~50 |

| B(C₆F₅)₃ (3 mol%) | ~165 | Not specified | Increased by ~13% |

| 2-methylimidazole (2MI) | ~207 | Not specified | Not specified |

Data compiled from multiple sources. mdpi.comkpi.uamdpi.commdpi.com

Factors Affecting Polymerization Temperature and Rate

Several factors beyond the choice of catalyst can influence the polymerization temperature and reaction rate of 1,3-benzoxazines.

Monomer Structure: The chemical structure of the benzoxazine monomer plays a crucial role. The presence of electron-donating or electron-withdrawing substituents on the phenolic or amine aromatic rings can alter the electron density of the oxazine ring, affecting its stability and reactivity. For instance, electron-withdrawing groups on the aromatic amine ring can hinder polymerization and increase the required curing temperature. mdpi.com Conversely, the incorporation of certain functional groups, such as hydroxyl or allyl groups, can act as internal catalysts or participate in the reaction, lowering the polymerization temperature. nih.govresearchgate.netresearchgate.net

Purity of Monomer: The presence of impurities, particularly residual phenols from the monomer synthesis, can act as catalysts, lowering the polymerization temperature. researchgate.net Highly purified monomers generally exhibit higher polymerization temperatures compared to their as-synthesized counterparts. researchgate.net

Catalyst Concentration: The concentration of the added catalyst directly impacts the reaction rate. Generally, increasing the catalyst concentration accelerates the polymerization, although an optimal concentration often exists to achieve desired properties without compromising the thermal stability of the final polymer. google.com For example, cationic initiators are typically used in concentrations ranging from 0.01 to 10 mole percent relative to the monomer. google.com

Resulting Polymer Structures and Linkages

The ring-opening polymerization of 1,3-benzoxazines leads to the formation of a complex, highly cross-linked three-dimensional network. The structure of this network is characterized by a combination of different chemical linkages, which dictate the final properties of the thermoset material.

Formation of Mannich-Type and Phenoxy-Type Linkages

The polymerization of benzoxazines with a free ortho position on the phenolic ring proceeds through the formation of a polybenzoxazine network characterized primarily by phenolic structures connected via Mannich bridges (-CH₂-N(R)-CH₂-). nih.govnih.gov The accepted mechanism involves the electrophilic substitution of the carbocation, generated from the ring-opening, onto the electron-rich ortho or para positions of the phenol rings of other monomer units. mdpi.com

Two primary mechanistic pathways are proposed depending on which heteroatom is initially activated:

O-Activation: If the cation forms on the oxygen atom, the ring opens and subsequent Friedel-Crafts alkylation on a neighboring phenol ring directly leads to the formation of the classic phenolic polybenzoxazine structure with Mannich bridges. mdpi.comnih.gov

N-Activation: If the cation forms on the nitrogen atom, the ring-opening can lead to an intermediate ether linkage (phenoxy-type). This structure is often thermally unstable and can rearrange at higher temperatures to form the more stable phenolic structure. mdpi.comnih.gov

When the ortho position of the phenolic ring is blocked by a substituent, the formation of phenoxy-type linkages is favored. nih.gov This structural variation allows for precise control over the final polymer architecture and properties.

Analysis of Cross-linking Density and Network Formation

The cross-linking density is a critical parameter for thermosetting polymers, as it directly influences their thermomechanical properties, such as the glass transition temperature (Tg), modulus, and thermal stability. nih.govsurrey.ac.uk In polybenzoxazines, the cross-linking density is determined by the extent of the ring-opening reaction and the subsequent formation of the network.

The cross-linking density of polybenzoxazines can be calculated from dynamic mechanical analysis (DMA) data, specifically from the rubbery plateau modulus, using the theory of rubber elasticity. nih.gov Studies have shown a strong correlation between the cross-linking density and the glass transition temperature; a higher cross-linking density generally results in a higher Tg. nih.govsurrey.ac.ukresearchgate.net

The structure of the initial monomer significantly impacts the final cross-link density. For example, monofunctional benzoxazines tend to form polymers with a lower degree of polymerization and cross-linking density compared to bisbenzoxazines (derived from diphenols or diamines), which are designed to create a more robust network. nih.gov The position of substituents on the phenolic ring also plays a role; meta-substituted monomers have been shown to produce polymers with significantly higher cross-linking densities compared to their para-substituted counterparts, as the free para position is more readily available for electrophilic substitution and network formation. nih.gov

The table below illustrates the relationship between monomer structure, glass transition temperature (Tg), and cross-link density for various polybenzoxazines.

| Monomer Type/Substituent | Glass Transition Temp (Tg) (°C) | Cross-link Density (mol·m⁻³) |

| Monofunctional (p-methyl) | Low | 36 |

| Monofunctional (m-fluoro) | High | 1681 |

| Bisphenol-A based (PBP-a) | 200 | High |

| Dicyclopentadiene based (PBD-a) | 150 | Low |

Data compiled from multiple sources. nih.govsurrey.ac.uk

Controlled Polymerization Strategies for Poly(octahydro-1,3-benzoxazines)

The polymerization of octahydro-1,3-benzoxazine monomers typically proceeds through a thermally initiated cationic ring-opening polymerization (ROP). However, achieving control over the polymer architecture, molecular weight, and polydispersity requires more refined strategies than simple thermal curing. Controlled polymerization is sought to produce well-defined polymers, moving from traditional thermosetting networks to more tailored linear or branched structures.

The primary strategy for controlling the polymerization of benzoxazines involves the use of cationic initiators and Lewis acids. kpi.uagoogle.com These agents can initiate polymerization at significantly lower temperatures than thermal curing, which typically requires temperatures exceeding 220°C. mdpi.com By employing specific catalysts, the polymerization can be directed to follow distinct mechanistic pathways, influencing the final polymer structure. researchgate.net

Cationic Ring-Opening Polymerization (CROP):

The oxazine ring's nitrogen and oxygen atoms render it susceptible to a cationic ring-opening mechanism. mdpi.com The process is initiated by the formation of a cationic species, which then attacks the oxazine ring, leading to its opening and subsequent propagation. Lewis acids are particularly effective catalysts for this process. For instance, highly active Lewis acids like aluminum trichloride (AlCl₃) and phosphorus pentachloride (PCl₅) can promote a cationic chain polymerization mechanism by facilitating the generation of carbocations. researchgate.net In contrast, less active catalysts such as zinc chloride (ZnCl₂) may lead to a step-polymerization mechanism, similar to the uncatalyzed thermal process. researchgate.net

The choice of catalyst not only reduces the polymerization temperature but also influences the structure of the resulting polybenzoxazine. researchgate.net For example, tris(pentafluorophenyl)borane has been demonstrated to effectively lower the ROP temperature by as much as 98°C. mdpi.com Cationic initiators can enable polymerization at temperatures as low as -60°C to 150°C. google.com This control over the reaction conditions is pivotal in preventing side reactions and achieving polymers with more predictable structures and properties.

The table below summarizes various catalytic systems used for the controlled polymerization of a common benzoxazine monomer, Bisphenol A-aniline based benzoxazine (BA-a).

| Catalyst/Initiator | Type | Polymerization Temperature (°C) | Proposed Mechanism | Key Findings |

| None (Thermal) | Thermal | >220 | Step Polymerization | High temperature required; broad polydispersity. |

| PCl₅ | Lewis Acid | ~25-150 | Cationic Chain Polymerization | High catalytic efficiency; promotes arylamine Mannich linkages. researchgate.netbohrium.com |

| AlCl₃ | Lewis Acid | ~25-150 | Cationic Chain Polymerization | Very efficient in lowering cure temperature; affects crosslinking structure. researchgate.netbohrium.com |

| ZnCl₂ | Lewis Acid | >150 | Step Polymerization | Less effective at reducing temperature compared to PCl₅/AlCl₃. researchgate.netbohrium.com |

| B(C₆F₅)₃ | Lewis Acid | ~120-180 | Cationic ROP | Significantly reduces onset ROP temperature; catalyst impacts char yield. mdpi.com |

This table is generated based on data from cited research articles and provides a comparative overview of different polymerization strategies.

Advanced Characterization of Poly(octahydro-1,3-benzoxazines) Architectures

The properties of poly(octahydro-1,3-benzoxazines) are intrinsically linked to their molecular architecture. Therefore, advanced characterization techniques are essential to verify the polymer structure, determine molecular weight, and understand the distribution of different linkages.

Spectroscopic Analysis for Structural Verification of Polymer Linkages

Spectroscopic methods, particularly Fourier Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy, are indispensable tools for elucidating the complex structures of polybenzoxazines. kpi.ua

Fourier Transform Infrared (FTIR) Spectroscopy: FTIR is primarily used to monitor the progress of the ring-opening polymerization. The disappearance of characteristic absorption bands of the benzoxazine ring is a clear indicator of polymerization. Key spectral changes include:

The disappearance of the band around 900-960 cm⁻¹, which is associated with the C-H out-of-plane bending of the benzene (B151609) ring adjacent to the oxazine ring and the O-C stretching of the oxazine ring itself. mdpi.com

The emergence of a broad absorption peak around 3400 cm⁻¹, indicating the formation of phenolic hydroxyl (-OH) groups as a result of the ring opening. nih.gov

Changes in the substitution pattern of the benzene ring, for example, a shift from a trisubstituted peak (e.g., 1497 cm⁻¹) to a tetrasubstituted peak (e.g., 1485 cm⁻¹), confirm the formation of new linkages to the aromatic ring. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide more detailed structural information, allowing for the differentiation between various types of linkages that can form during polymerization. The ring-opening of benzoxazine monomers can theoretically produce several linkage types, including phenoxy-type (N,O-acetal), phenolic Mannich-type, and, if an aromatic amine is used, arylamine Mannich-type linkages. researchgate.net

In ¹H NMR, the methylene protons of the oxazine ring (Ar-CH₂-N and O-CH₂-N) typically appear as singlets or doublets between 4.0 and 5.5 ppm. nih.gov The disappearance or shifting of these signals upon polymerization provides evidence of the ring-opening reaction.

The formation of phenolic structures leads to the appearance of a broad -OH proton signal.

Specific chemical shifts can be assigned to the methylene bridges in the different linkage types (e.g., Ar-CH₂-N-Ar in phenolic structures vs. Ar-O-CH₂-N-Ar in phenoxy structures), allowing for a quantitative or semi-quantitative analysis of the polymer backbone.

The following table summarizes key spectroscopic data used for structural verification.

| Technique | Wavenumber/Chemical Shift | Assignment | Structural Implication |

| FTIR | ~900-960 cm⁻¹ (disappearance) | Oxazine ring mode | Confirms ring-opening polymerization. mdpi.com |

| FTIR | ~3400 cm⁻¹ (appearance) | Phenolic -OH stretch | Formation of phenolic polymer structure. nih.gov |

| ¹H NMR | ~4.0-4.9 ppm (Ar-CH₂-N) | Methylene protons in oxazine ring | Disappearance indicates monomer consumption. nih.gov |

| ¹H NMR | ~4.8-5.5 ppm (O-CH₂-N) | Methylene protons in oxazine ring | Disappearance indicates monomer consumption. nih.gov |

| ¹³C NMR | Varies | Methylene bridge carbons | Differentiation between phenoxy and phenolic linkages. kpi.ua |

This table is generated based on data from cited research articles and highlights key signals for structural analysis.

Chromatographic Analysis for Molecular Weight Distribution and Polydispersity

Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is the primary technique used to determine the molecular weight distribution (MWD) and polydispersity index (PDI) of the soluble fraction of poly(octahydro-1,3-benzoxazines). This analysis is crucial for understanding how controlled polymerization strategies affect the resulting polymer's size and uniformity.

Polymers produced through controlled cationic polymerization often exhibit different molecular weight distributions compared to those from thermal polymerization. google.com SEC analysis allows for the determination of:

Number-average molecular weight (Mₙ): The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules.

Weight-average molecular weight (Mₙ): An average that takes into account the molecular weight of each chain.

Polydispersity Index (PDI): The ratio of Mₙ to Mₙ (PDI = Mₙ/Mₙ), which measures the breadth of the molecular weight distribution. A PDI value closer to 1.0 indicates a more uniform distribution of polymer chain lengths, a hallmark of a controlled polymerization process.

The application of SEC is particularly insightful when comparing the effects of different catalysts. For instance, the use of a highly efficient Lewis acid that promotes a chain-growth mechanism may result in a polymer with a higher molecular weight and a narrower PDI compared to a thermally cured or a step-growth polymerized equivalent. However, as polybenzoxazines are thermosetting, they eventually form an insoluble crosslinked network (gel). Therefore, SEC analysis is typically performed on samples taken before the gel point to analyze the soluble prepolymer. bohrium.com

| Monomer System | Polymerization Method | Mₙ ( g/mol ) | Mₙ ( g/mol ) | PDI (Mₙ/Mₙ) |

| BA-a | Cationic ROP (generic) | Varies | Varies | >1.5 |

| BA-a with AlCl₃/PCl₅ | Controlled Cationic ROP | Higher Mₙ expected | Higher Mₙ expected | Potentially narrower PDI |

| BA-a with ZnCl₂ | Cationic ROP (Step-growth like) | Lower Mₙ expected | Lower Mₙ expected | Broader PDI |

This is a representative table illustrating the expected trends in molecular weight data from SEC/GPC analysis based on the polymerization mechanism as described in the cited literature. researchgate.netbohrium.com Actual values can vary significantly with specific reaction conditions.

Advanced Research Directions and Future Perspectives in Octahydro 1,3 Benzoxazine Chemistry

Development of Novel Synthetic Methodologies for Enhanced Control and Efficiency

While the traditional Mannich condensation of a phenol, a primary amine, and formaldehyde (B43269) remains a cornerstone of benzoxazine (B1645224) synthesis, current research is pushing beyond this framework to achieve greater control, efficiency, and environmental compatibility.

A significant advancement lies in the development of methodologies that offer precise control over the molecular architecture. One innovative approach involves the hydrolytic ring-opening of readily available benzoxazines using hydrochloric acid (HCl) to produce stable 2-(aminomethyl)phenol (B125469) intermediates. nih.govresearchgate.netnih.gov This method circumvents the limitations of multi-step syntheses that require less common starting materials, providing a versatile platform for producing 2-substituted 1,3-benzoxazines by subsequent reaction with different aldehydes. nih.govnih.gov Furthermore, iridium-catalyzed asymmetric [4+2] cycloaddition reactions have been successfully employed to synthesize chiral 1,3-benzoxazines with excellent enantioselectivity (up to >99% ee), a feat not achievable through traditional methods. organic-chemistry.org This opens the door to stereocontrolled polymer structures with potentially unique chiroptical properties.

Efficiency and sustainability are being addressed through green chemistry principles. Microwave-assisted organic synthesis (MAOS) under solvent-free conditions has emerged as a powerful technique. researchgate.netepa.gov This method drastically reduces reaction times from hours to mere minutes while achieving good yields, as demonstrated in the synthesis of guaiacol-derived benzoxazines. researchgate.netepa.gov

| Method | Key Features | Reactants Example | Conditions | Yield | Time | Citation |

| Conventional Heating | Standard reflux | Phthalic anhydrides, TMSA | THF, Reflux | ~30-90% | 17 hours | tandfonline.com |

| Microwave-Assisted (MAOS) | Solvent-free, rapid | Phthalic anhydrides, TMSA | 120°C | Moderate to good | 8 minutes | tandfonline.com |

| Microwave-Assisted (MAOS) | Solvent-free, bio-based | Guaiacol, paraformaldehyde, amines | Microwave irradiation | Good | 6 minutes | researchgate.net |

| HCl Hydrolysis | Intermediate formation | Phenol/aniline-based benzoxazine | HCl | N/A | N/A | nih.govnih.gov |

| Iridium-Catalyzed Cycloaddition | Enantioselective | 2-(1-hydroxyallyl)phenols, 1,3,5-triazinanes | [Ir(cod)Cl]₂, chiral ligand, 0°C | Up to 95% | N/A | organic-chemistry.org |

These novel methodologies represent a significant leap forward, providing chemists with tools to create precisely tailored octahydro-1,3-benzoxazine monomers with enhanced efficiency and a reduced environmental footprint.

Further Elucidation of Structure-Reactivity Relationships in Saturated Benzoxazine Systems

The thermal ring-opening polymerization (ROP) of benzoxazines is highly sensitive to the monomer's molecular structure. Understanding the interplay between substituents and reactivity is crucial for designing resins with specific curing profiles and final properties. Research has systematically explored the electronic and steric effects of substituents on the polymerization temperature (Tₚ).

The electronic nature of substituents on the aromatic ring profoundly influences the ROP. A comprehensive study using a wide array of substituted 3-phenyl-3,4-dihydro-2H-1,3-benzoxazines found that electron-withdrawing groups (EWGs) in the para position of the phenolic ring lead to a perceptible decrease in the polymerization temperature. doi.orgresearchgate.net Conversely, the effect is more complex when substituents are varied on the N-aryl ring or at other positions. researchgate.net Analysis using the Hammett equation, which relates reaction rates to substituent electronic properties, has revealed a non-linear relationship, suggesting a change in the polymerization mechanism depending on the substituent's electronic character. doi.orgdaneshyari.com

| Substituent (Position on Phenolic Ring) | Type | Polymerization Peak T (°C) | Effect on Reactivity | Citation |

| p-NO₂ | Electron-Withdrawing | ~208 | Accelerates ROP | doi.org |

| p-CN | Electron-Withdrawing | ~223 | Accelerates ROP | doi.org |

| H (unsubstituted) | Neutral | ~248 | Baseline | doi.org |

| p-CH₃ | Electron-Donating | ~244 | Minor Effect | doi.org |

| p-OCH₃ | Electron-Donating | ~240 | Minor Effect | doi.org |

Steric effects also play a critical role. For instance, bulky substituents on the nitrogen atom of the oxazine (B8389632) ring generally slow down the polymerization rate. techscience.comresearchgate.net Studies on N-alkyl-1,3-benzoxazines have shown that the bulkier the N-substituent, the slower the polymerization. researchgate.net Similarly, substitution at the ortho-position of the phenolic ring with a methyl group increases the polymerization temperature compared to meta or para substitution, indicating a decrease in monomer reactivity due to steric hindrance. nih.gov These intricate relationships highlight the necessity for continued investigation to build a predictive model for the behavior of saturated benzoxazine systems.

Computational Design of Octahydro-1,3-Benzoxazine Derivatives with Targeted Chemical Behavior

Computational chemistry is becoming an indispensable tool for accelerating the design and development of new octahydro-1,3-benzoxazine derivatives. By simulating molecular structures and reaction pathways, researchers can predict the chemical behavior of novel monomers before their synthesis, saving significant time and resources.

Density Functional Theory (DFT) and other ab initio methods are employed to investigate the mechanisms of ring-opening polymerization. nih.gov These calculations can elucidate the stability of the oxazine ring and the transition states involved in its opening, providing insight into how different substituents will affect the activation energy of the polymerization process. nih.gov For example, simulations can calculate the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) values, which help explain the electronic effects of substituent groups on the curing reaction. techscience.comtechscience.com Studies have used these methods to show that electron-withdrawing groups can decrease the electron cloud density on the oxazine ring's oxygen atom, making the C-O bond easier to break and thus promoting the curing reaction. techscience.comtechscience.com

Molecular simulation is also used to establish quantitative structure-property relationships (QSPR). researchgate.net By constructing computational models of polymer networks, researchers can predict key thermomechanical properties such as the glass transition temperature (T₉) and thermal degradation temperature. researchgate.net This in silico screening approach allows for the rapid evaluation of a large number of potential monomer structures, identifying promising candidates with targeted properties for specific high-performance applications.

Integration of Octahydro-Benzoxazines into Advanced Polymer Architectures (e.g., vitrimers, stress-relaxing networks)

A groundbreaking area of research is the incorporation of the benzoxazine motif into covalent adaptable networks (CANs) and vitrimers. list.luresearchgate.net These advanced polymer architectures contain dynamic covalent bonds that allow the network topology to rearrange under external stimuli like heat, enabling properties such as reprocessability, self-healing, and stress relaxation, which are typically absent in conventional thermosets. list.luresearchgate.net

The inherent structure of polybenzoxazine, with its in-situ generated tertiary amines from the ring-opening process, provides a unique advantage. These tertiary amines can act as internal catalysts for dynamic exchange reactions, eliminating the need for external catalysts. rsc.orgresearchgate.net Several dynamic chemistries are being explored:

Transesterification: By designing benzoxazine monomers that contain ester linkages, the network can undergo thermally induced transesterification, catalyzed by the proximate tertiary amines. This approach has been used to create catalyst-free, bio-based vitrimers that exhibit short stress-relaxation times (e.g., 116 seconds at 170°C) and can be recycled and reshaped. rsc.orgusm.edu

Disulfide Metathesis: Incorporating disulfide bonds into the monomer structure allows for dynamic exchange via disulfide metathesis. This has led to the development of high-T₉ polybenzoxazine vitrimers that demonstrate rapid, catalyst-free stress relaxation (full relaxation within 5 seconds at 190°C) and excellent reprocessability. chemrxiv.orgcranfield.ac.uk

Amine Exchange: Reacting benzoxazines with polyetheramines, such as Jeffamine®, creates a polymer network capable of stress relaxation and reprocessing. researchgate.netfrontiersin.org The resulting networks exhibit rapid relaxation times (as low as 11 seconds) and a defined topology freezing temperature. researchgate.netfrontiersin.org The activation energy for this bond exchange has been calculated to be around 146 kJ/mol. researchgate.netfrontiersin.org

| Dynamic Chemistry | Key Feature | Example System | Relaxation Time (τ) | Activation Energy (Eₐ) | Citation |

| Transesterification | Internally catalyzed by tertiary amine | PEG-based benzoxazine | 116 s @ 170°C | N/A | rsc.org |

| Disulfide Metathesis | Catalyst-free, high T₉ | Phenolic disulfide-based benzoxazine | 5 s @ 190°C | 127 kJ/mol | cranfield.ac.uk |

| Amine Exchange | Two-component system | Bisphenol-A benzoxazine + Jeffamine® | 11 s @ 170°C | 146 kJ/mol | researchgate.netfrontiersin.org |

This integration of dynamic chemistry transforms traditional, intractable polybenzoxazine thermosets into sustainable, high-performance materials suitable for a circular economy.

Sustainable Chemistry Initiatives for Octahydro-1,3-Benzoxazine Synthesis and Polymerization

The principles of green chemistry are increasingly guiding the synthesis and polymerization of benzoxazines, with a strong focus on utilizing renewable resources and environmentally benign processes. The molecular design flexibility of benzoxazines is particularly well-suited for incorporating bio-based feedstocks.

A wide variety of natural phenols and amines are being successfully used to create novel bio-based benzoxazine monomers. Examples include:

Guaiacol: A lignin (B12514952) derivative. epa.gov

Sesamol (B190485) and Furfurylamine (B118560): Derived from sesame oil and agricultural waste, respectively.

Cardanol: From cashew nut shell liquid.

Vanillin and Eugenol: Common plant-derived phenols.

The synthesis of a benzoxazine from sesamol and furfurylamine using green solvents like ethanol (B145695) and ethyl acetate (B1210297) exemplifies the fulfillment of multiple green chemistry principles, including the use of renewable feedstocks and safer solvents.

In addition to renewable starting materials, processing methods are being redesigned for sustainability. As mentioned previously, microwave-assisted, solvent-free synthesis offers a significant improvement over traditional methods that often rely on toxic solvents and long reaction times. researchgate.netepa.gov This approach not only reduces waste but also dramatically lowers the energy consumption of the synthesis process. These initiatives are crucial for positioning octahydro-1,3-benzoxazine-based materials as viable, sustainable alternatives to petroleum-derived polymers in a future circular economy.

Q & A

Q. What are the standard synthesis protocols for 2H-1,3-benzoxazine derivatives, and how do reaction conditions influence product purity?

- Methodological Answer : Benzoxazines are typically synthesized via Mannich condensation, involving a phenol derivative, formaldehyde, and a primary amine. Solvent-based methods (e.g., toluene or ethanol) are common, but solvent-free approaches reduce environmental impact . For example, dihydro-1-arylnaphtho[1,2-e][1,3]oxazine derivatives are prepared by condensing 2-naphthol, benzaldehyde, and urea under reflux . Key variables include stoichiometry, temperature (80–120°C), and catalyst use (e.g., p-toluenesulfonic acid). Purity is assessed via NMR and FT-IR to confirm ring closure and absence of oligomers .

Q. How are benzoxazine monomers characterized structurally, and what analytical techniques are critical for validation?